Cas no 536702-27-9 (2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole)

2-Methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole is a sulfur-containing indole derivative with potential applications in pharmaceutical and organic synthesis research. Its structure features a methyl-substituted indole core linked to a 4-methylbenzylthio group, offering unique reactivity for further functionalization. The compound's hybrid aromatic-thioether framework may contribute to enhanced stability and selectivity in synthetic pathways. Its molecular design allows for exploration in medicinal chemistry, particularly in modulating biological activity or serving as an intermediate for heterocyclic compounds. The presence of both indole and thioether moieties provides opportunities for studying structure-activity relationships in drug discovery or material science applications.
2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole structure
536702-27-9 structure
Product name:2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole
CAS No:536702-27-9
MF:C17H17NS
Molecular Weight:267.38858294487
CID:6352877
PubChem ID:2153536

2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole 化学的及び物理的性質

名前と識別子

    • 2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole
    • F0575-0062
    • 2-methyl-3-[(4-methylphenyl)methylsulfanyl]-1H-indole
    • 2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
    • 2-methyl-3-((4-methylbenzyl)thio)-1H-indole
    • AKOS024584674
    • 536702-27-9
    • インチ: 1S/C17H17NS/c1-12-7-9-14(10-8-12)11-19-17-13(2)18-16-6-4-3-5-15(16)17/h3-10,18H,11H2,1-2H3
    • InChIKey: OINPITDPJHEJNH-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(C)=CC=1)C1=C(C)NC2C=CC=CC1=2

計算された属性

  • 精确分子量: 267.10817072g/mol
  • 同位素质量: 267.10817072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.8
  • トポロジー分子極性表面積: 41.1Ų

2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0575-0062-10mg
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0575-0062-30mg
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0575-0062-5μmol
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0575-0062-25mg
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0575-0062-20mg
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0575-0062-50mg
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0575-0062-1mg
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0575-0062-3mg
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0575-0062-75mg
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0575-0062-20μmol
2-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
536702-27-9 90%+
20μl
$79.0 2023-05-17

2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole 関連文献

2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indoleに関する追加情報

Comprehensive Overview of 2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole (CAS No. 536702-27-9)

2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole (CAS No. 536702-27-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This indole derivative features a methylsulfanyl group attached to a 4-methylphenyl moiety, which contributes to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules with therapeutic potential.

The compound's molecular structure, characterized by the presence of both indole and thioether functional groups, makes it a versatile intermediate in organic synthesis. Recent studies have explored its utility in developing small-molecule inhibitors targeting specific enzymes or receptors. For instance, its structural similarity to naturally occurring indole alkaloids has prompted investigations into its potential anti-inflammatory or neuroprotective properties, aligning with current trends in precision medicine and targeted therapy.

In the context of green chemistry, 2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole has been evaluated for its compatibility with sustainable synthesis methods. Researchers are optimizing protocols to reduce waste and energy consumption during its production, addressing growing concerns about environmental impact in chemical manufacturing. This aligns with the broader industry shift toward eco-friendly and cost-effective processes, a topic frequently searched by professionals in the field.

From a commercial perspective, the demand for high-purity 2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole has increased due to its use in high-throughput screening and combinatorial chemistry. Suppliers emphasize its stability under standard storage conditions, making it a reliable reagent for laboratories focused on drug development. Its CAS No. 536702-27-9 serves as a critical identifier for procurement and regulatory compliance, ensuring traceability in global supply chains.

Ongoing research also explores the compound's potential in material science, particularly in designing organic semiconductors or photovoltaic materials. Its conjugated system and electron-rich indole core may contribute to charge transport properties, a hot topic in renewable energy innovation. This interdisciplinary relevance has led to collaborations between chemists, biologists, and engineers, further driving interest in its applications.

For researchers seeking detailed technical data, key analytical parameters such as HPLC purity, melting point, and spectroscopic profiles (e.g., NMR, MS) are often highlighted in product specifications. These metrics are crucial for reproducibility in experiments, a priority in peer-reviewed studies. Additionally, computational modeling of 2-methyl-3-{(4-methylphenyl)methylsulfanyl}-1H-indole has provided insights into its molecular interactions, aiding virtual screening efforts in drug design pipelines.

As the scientific community continues to investigate indole derivatives, this compound remains a subject of innovation. Its balance of synthetic accessibility and functional diversity positions it as a valuable tool for addressing challenges in medicinal chemistry and beyond. Future directions may include exploring its structure-activity relationships or derivatization strategies to enhance bioavailability—a common query among researchers optimizing lead compounds.

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